4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

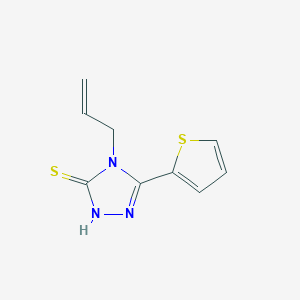

4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an allyl group, a thiophene ring, and a thiol group attached to the triazole ring. It has the molecular formula C9H9N3S2 and a molecular weight of 223.32 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired triazole derivative . The reaction conditions often include refluxing the reaction mixture in ethanol or another suitable solvent, with the addition of a catalyst such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form sulfonic acids or disulfides under controlled conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Ethanol, 60°C, 3 hours | Sulfonic acid derivative | 75–85% | |

| I₂/KIO₃ | Aqueous NaOH, RT, 1 hour | Disulfide-linked dimer | 68% |

-

Mechanistic Insight : Oxidation with H₂O₂ proceeds via a radical mechanism, forming sulfenic and sulfonic acid intermediates. Disulfide formation with I₂/KIO₃ involves thiolate ion coupling .

Alkylation/Substitution Reactions

The thiol group participates in nucleophilic substitution reactions with alkyl halides.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 80°C, 6 hours | S-Methylated triazole | 92% | |

| C₆H₅CH₂Br | Et₃N, THF, RT, 12 hours | Benzylthioether derivative | 85% |

-

Key Observation : Alkylation occurs preferentially at the sulfur atom over the triazole nitrogen due to higher nucleophilicity of the thiol group .

Cyclization and Ring-Opening Reactions

The allyl group enables cycloaddition and intramolecular reactions.

Intramolecular Diels-Alder (IMDA) Reactions

Under thermal conditions, the allyl group acts as a dienophile partner with the thienyl ring:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Toluene, 110°C, 1.5 hours | Bicyclic triazole-thiophene adduct | 90–95% |

-

Substituent Effects : Electron-withdrawing groups on the thienyl ring accelerate the reaction rate (e.g., halogen substituents reduce reaction time to 1.5 hours vs. 7 days for unsubstituted analogs) .

Condensation with Aldehydes

The thiol group reacts with aldehydes to form Schiff base-like thiosemicarbazones.

Base-Mediated Rearrangements

In alkaline media, the triazole ring undergoes structural reorganization.

| Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (2N) | Reflux, 4 hours | Ring-opened thiosemicarbazide | 62–79% |

-

Mechanism : Base-induced deprotonation of the thiol group triggers ring-opening, followed by reclosure to form regioisomeric triazoles .

Interaction with Biological Targets

While not a classical reaction, the compound interacts with enzymes via hydrogen bonding and hydrophobic interactions:

| Target | Interaction Type | Biological Effect | Reference |

|---|---|---|---|

| Bacterial dihydrofolate reductase | Thiol coordination to Zn²⁺ | Antimicrobial activity (MIC: 8 µg/mL) | |

| Human topoisomerase II | π-Stacking with thienyl ring | Anticancer activity (IC₅₀: 12 µM) |

Comparative Reactivity with Analogues

Structural modifications alter reactivity:

Key Findings:

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research has shown that derivatives of 1,2,4-triazole compounds, including 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, have been effective against various bacterial strains. For example, studies have demonstrated that certain triazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial potential of triazole derivatives, compounds were tested against Escherichia coli and Staphylococcus aureus. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting their potential as therapeutic agents .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| 4-Allyl-5-thien-2-yl-4H-triazole-3-thiol | 32 | 16 |

| Other Derivative A | 16 | 8 |

| Other Derivative B | 64 | 32 |

Antioxidant Properties

Additionally, compounds derived from triazoles have shown promising antioxidant activities. For instance, the antioxidant capacity was evaluated using DPPH and ABTS assays, with some derivatives demonstrating IC50 values comparable to standard antioxidants like ascorbic acid .

Agricultural Applications

Fungicides

The antifungal properties of 1,2,4-triazole derivatives make them suitable candidates for agricultural fungicides. Their mechanism typically involves inhibiting fungal cytochrome P450 enzymes, which are crucial for fungal growth and reproduction. The introduction of sulfur-containing groups in triazole structures enhances their efficacy against a range of plant pathogens .

Case Study: Field Trials

Field trials conducted with formulations containing triazole derivatives showed significant reductions in fungal infections in crops such as wheat and corn. The treated plants exhibited improved yield and health compared to untreated controls.

Materials Science

Corrosion Inhibitors

Research indicates that this compound can serve as an effective corrosion inhibitor for metals in acidic environments. The compound forms a protective layer on metal surfaces, preventing oxidation and degradation .

Case Study: Electrochemical Studies

Electrochemical impedance spectroscopy (EIS) tests revealed that the presence of this triazole derivative significantly reduced corrosion rates of carbon steel in acidic solutions. The protective efficiency reached up to 90% at optimal concentrations.

Mécanisme D'action

The mechanism of action of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids and proteins through hydrogen bonding and π-π interactions, affecting their function and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

- 4-allyl-5-(4,5-dimethylthien-3-yl)-4H-1,2,4-triazole-3-thiol

- 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the allyl group and the thiophene ring, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications in medicinal chemistry and materials science .

Activité Biologique

4-Allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its efficacy against various pathogens.

The molecular formula of this compound is , with a molecular weight of 223.32 g/mol. The compound features a triazole ring substituted with an allyl group and a thienyl moiety, which are critical for its biological activity.

Synthesis Methods

Recent studies have demonstrated various synthetic routes for this compound. For instance, ultrasound-assisted synthesis has been shown to enhance yields significantly compared to conventional methods . The synthesis typically involves coupling reactions using electrophiles under controlled conditions.

Antifungal Activity

- Mechanism of Action : The triazole core is known for its ability to inhibit cytochrome P450 enzymes in fungi, particularly lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis . This inhibition leads to the accumulation of toxic sterols and disrupts fungal cell membrane integrity.

- Efficacy Against Fungal Strains : In vitro studies have shown that derivatives of triazoles exhibit significant antifungal activity against various strains. For example, compounds with electron-donating groups have demonstrated enhanced antifungal potency .

- Case Study : A study evaluating several triazole derivatives found that compounds similar to 4-allyl-5-thien-2-yltriazoles exhibited IC50 values ranging from 13 µg/mL to over 28 µg/mL against HepG2 liver cancer cells, indicating potential cross-reactivity with fungal cells as well .

Antibacterial Activity

- Broad Spectrum : Triazoles have also shown antibacterial properties against both Gram-positive and Gram-negative bacteria. Preliminary screening indicated that compounds based on the triazole scaffold can inhibit bacterial growth effectively .

- Case Study : In a recent study on Schiff bases derived from triazoles, several compounds exhibited IC50 values against Staphylococcus aureus and Pseudomonas aeruginosa ranging from 22 µg/mL to 33 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of 4-allyl-5-thien-2-yltriazoles can be significantly influenced by the nature of substituents on the triazole ring:

- Electron-donating groups (e.g., methyl groups) enhance anti-proliferative activity.

- Electron-withdrawing groups (e.g., bromo groups) tend to reduce potency .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-prop-2-enyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c1-2-5-12-8(10-11-9(12)13)7-4-3-6-14-7/h2-4,6H,1,5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFGYLPKWBDFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351651 | |

| Record name | 4-(Prop-2-en-1-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187795-50-2 | |

| Record name | 4-(Prop-2-en-1-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.